![molecular formula C9H13NO3S B2860852 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol CAS No. 739326-23-9](/img/structure/B2860852.png)
2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol” is a chemical compound with the CAS Number: 739326-23-9 . It has a molecular weight of 215.27 and its IUPAC name is 2-((4-(aminomethyl)phenyl)sulfonyl)ethan-1-ol . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO3S/c10-7-8-1-3-9(4-2-8)14(12,13)6-5-11/h1-4,11H,5-7,10H2 . This indicates that the compound has a benzene ring (C6H4) with an aminomethyl group (-CH2NH2) and a sulfonyl group (-SO2-) attached to it. The sulfonyl group is further connected to an ethanol group (-CH2CH2OH).Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
In synthetic chemistry, 2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol and its derivatives serve as key intermediates for various chemical transformations. For instance, 1,1-Bis(benzenesulfonyl)ethylene acts as a synthetic equivalent of ethylene 1,2-dipole, facilitating the production of ethylene adducts through dipolar reaction mechanisms, which can be desulfonylated to yield formal ethylene adducts (Lucchi, Pasquato, & Modena, 1984). Additionally, solid-phase synthesis has utilized polymer-supported benzenesulfonamides for generating diverse privileged scaffolds through various chemical transformations, demonstrating the adaptability of these compounds in creating complex molecular structures (Fülöpová & Soural, 2015).
Catalysis and Chemical Reactions
Sulfonamides, including those derived from this compound, have been explored for their catalytic properties. Sulfonated Schiff base copper(II) complexes have been synthesized and applied as efficient and selective catalysts in alcohol oxidation, showcasing the role of these compounds in facilitating organic transformations with high selectivity and efficiency (Hazra, Martins, Silva, & Pombeiro, 2015).
Material Science and Polymer Chemistry
In material science and polymer chemistry, complexes derived from sulfonamides have been employed in the living polymerization of amino acid N-carboxyanhydrides, leading to polypeptides with narrow polydispersity indices. This illustrates the potential of these compounds in the precise synthesis of biopolymers and their applications in biomedical sciences (Peng, Lai, & Lin, 2008).
Molecular Electronics
The exploration of this compound derivatives extends to molecular electronics, where their structural features are leveraged for designing compounds with specific electronic properties. For instance, unsymmetrically substituted furoxans, related to benzenesulfonyl compounds, have been investigated for their potential in synthesizing new functionalized furoxans with interesting biological properties, hinting at the intersection of organic synthesis and electronic material development (Sorba, Ermondi, Fruttero, Galli, & Gasco, 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
2-[4-(aminomethyl)phenyl]sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c10-7-8-1-3-9(4-2-8)14(12,13)6-5-11/h1-4,11H,5-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHKQOYOOBBCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860770.png)

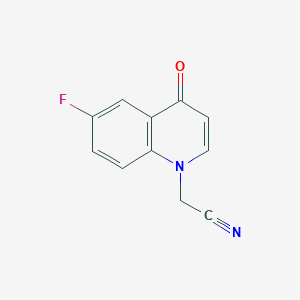
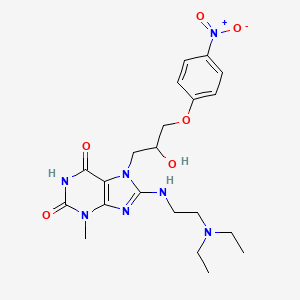
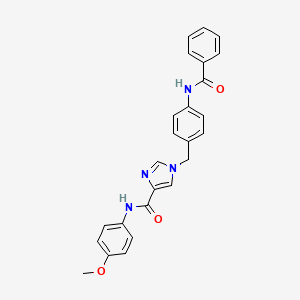
![9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid](/img/structure/B2860777.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860778.png)
![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2860779.png)
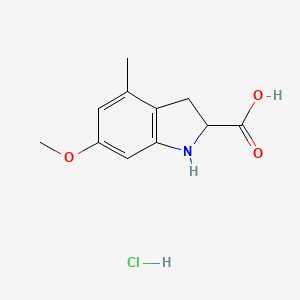
![N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2860782.png)
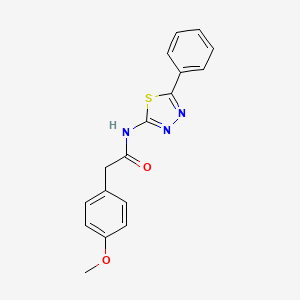
![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2860787.png)

![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860789.png)